m-PEG6-Ms

Descripción general

Descripción

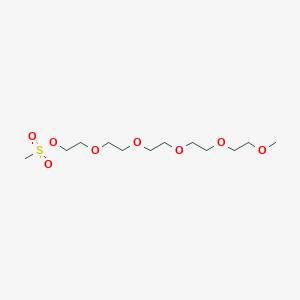

m-PEG6-Ms, also known as methoxy polyethylene glycol 6-methanesulfonate, is a polyethylene glycol (PEG) derivative. It is commonly used as a linker molecule in various chemical and biological applications. The compound consists of a methoxy PEG backbone with six ethylene glycol units and a methanesulfonate group at one end. The methanesulfonate group serves as a good leaving group for nucleophilic substitution reactions, making this compound a versatile reagent in synthetic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG6-Ms typically involves the reaction of methoxy polyethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

m-PEG-OH+MsCl→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels required for research and pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

m-PEG6-Ms primarily undergoes nucleophilic substitution reactions due to the presence of the methanesulfonate group. This group is a good leaving group, making it susceptible to attack by nucleophiles such as thiols, amines, and alcohols.

Common Reagents and Conditions

Nucleophiles: Thiols, amines, alcohols

Solvents: Dichloromethane, tetrahydrofuran

Bases: Triethylamine, pyridine

Conditions: Low temperatures, inert atmosphere

Major Products

The major products formed from these reactions are PEG derivatives with various functional groups, depending on the nucleophile used. For example, reaction with a thiol results in a PEG-thiol compound, while reaction with an amine yields a PEG-amine compound .

Aplicaciones Científicas De Investigación

Key Applications

-

Drug Delivery Systems

- m-PEG6-Ms is extensively used in the formulation of drug delivery systems to improve the pharmacokinetics of therapeutic agents. By enhancing solubility and prolonging circulation time in the bloodstream, this compound contributes to improved drug efficacy.

- Case Study : In a study involving PEGylated antibody-drug conjugates (ADCs), formulations using this compound demonstrated significantly higher therapeutic activity against colorectal cancer xenografts compared to non-PEGylated counterparts .

-

Bioconjugation

- The compound serves as a linker for bioconjugation processes, allowing for the attachment of various biomolecules to enhance their functional properties. This is particularly useful in creating targeted therapies that can selectively bind to disease markers.

- Example : this compound has been utilized to link ligands targeting specific proteins with E3 ligase ligands in the development of PROTACs (proteolysis-targeting chimeras). This strategy enables targeted degradation of proteins involved in cancer progression.

-

Nanomedicine

- In nanomedicine, this compound is employed to coat nanoparticles, improving their stability and biocompatibility. This application is crucial for enhancing the delivery of therapeutic agents at the cellular level.

- Data Table :

| Application | Description | Benefits |

|---|---|---|

| Drug Delivery | Use as a linker in ADCs | Improved efficacy and reduced side effects |

| Bioconjugation | Attaching biomolecules for targeted therapy | Enhanced specificity and functionality |

| Nanoparticle Coating | Stabilization of nanoparticles | Increased solubility and prolonged circulation time |

- Protein Modification

- The compound is also used for modifying proteins through PEGylation, which can reduce immunogenicity and enhance protein stability.

- Research Insight : Studies have shown that PEGylated proteins exhibit improved pharmacokinetic profiles and reduced clearance rates compared to their unmodified forms .

Mecanismo De Acción

The mechanism of action of m-PEG6-Ms involves the nucleophilic substitution of the methanesulfonate group by various nucleophiles. This reaction results in the formation of PEG derivatives with different functional groups. The PEG backbone provides hydrophilicity and flexibility, while the functional groups impart specific properties to the resulting compounds .

Comparación Con Compuestos Similares

m-PEG6-Ms can be compared with other PEG derivatives such as m-PEG4-Ms and m-PEG8-Ms. These compounds have similar structures but differ in the number of ethylene glycol units in the PEG backbone. The key differences are:

m-PEG4-Ms: Contains four ethylene glycol units, making it shorter and less hydrophilic than this compound.

m-PEG8-Ms: Contains eight ethylene glycol units, making it longer and more hydrophilic than this compound.

The choice of PEG derivative depends on the specific application and desired properties of the final product .

Conclusion

This compound is a versatile and valuable compound in various scientific and industrial applications. Its ability to undergo nucleophilic substitution reactions and improve the solubility and stability of resulting compounds makes it an essential tool in synthetic chemistry, biological research, medicine, and industry.

Actividad Biológica

m-PEG6-Ms (methoxy polyethylene glycol 6-mesylate) is a specialized compound utilized primarily in bioconjugation and drug development. This article explores its biological activity, focusing on its role as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), its chemical properties, and its implications in therapeutic applications.

This compound features a polyethylene glycol (PEG) backbone with a mesylate group that facilitates nucleophilic substitution reactions. This property is crucial for linking various ligands to E3 ligases, enabling targeted protein degradation. The general reaction can be illustrated as follows:

Where represents the ligand and signifies the nucleophile. This reaction allows for the selective degradation of proteins involved in disease pathways, particularly in cancer therapy.

Applications in Drug Development

- PROTAC Development : this compound is pivotal in the design of PROTACs, which are engineered to target specific proteins for degradation by the ubiquitin-proteasome system. This approach offers a novel strategy for treating diseases that involve dysregulated protein levels, such as cancer.

- Stability and Reactivity : Research indicates that this compound exhibits stable behavior under physiological conditions, making it suitable for in vivo applications. Studies have focused on optimizing its reactivity to enhance the efficiency of PROTAC synthesis.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to other PEG derivatives:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| m-Polyethylene Glycol 6-Bromide | Contains a bromide group | Bromide serves as a good leaving group |

| m-Polyethylene Glycol 5-Mesylate | Shorter PEG chain length (5 units) | Different solubility and reactivity profiles |

| m-Polyethylene Glycol 8-Mesylate | Longer PEG chain length (8 units) | Potentially improved solubility and pharmacokinetics |

| m-Polyethylene Glycol 6-Amino | Contains an amino group | Offers different reactivity profiles for coupling |

This compound stands out due to its mesyl group functionality, which enhances nucleophilic substitution reactions compared to other derivatives.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Targeted Protein Degradation : In a study focusing on cancer cell lines, PROTACs synthesized using this compound demonstrated significant reductions in target protein levels, leading to decreased cell viability. The targeted approach minimized off-target effects commonly associated with traditional small molecule drugs.

- Antimicrobial Applications : Research has shown that PEGylated antimicrobial peptides exhibit reduced hemolytic activity while maintaining antimicrobial efficacy. The incorporation of this compound into peptide conjugates has demonstrated improved stability against proteolytic degradation, enhancing therapeutic potential against bacterial infections .

Propiedades

IUPAC Name |

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O8S/c1-15-3-4-16-5-6-17-7-8-18-9-10-19-11-12-20-21(2,13)14/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZXGFFADYUCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.